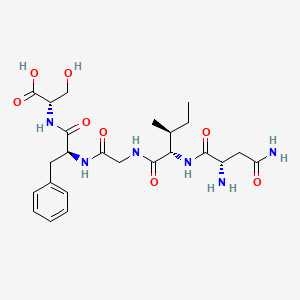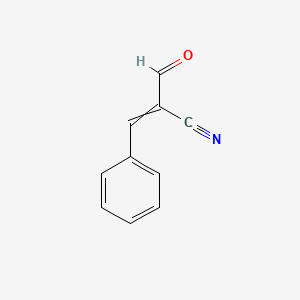![molecular formula C47H84N2O4 B14254140 N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine CAS No. 183960-46-5](/img/structure/B14254140.png)
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is a synthetic compound characterized by its unique structure, which includes a benzoyl group attached to an L-alanine moiety, with dioctadecylcarbamoyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine typically involves the following steps:
Formation of Dioctadecylcarbamoyl Chloride: Dioctadecylamine is reacted with thionyl chloride to form dioctadecylcarbamoyl chloride.
Acylation Reaction: The dioctadecylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form N-[4-(Dioctadecylcarbamoyl)benzoyl]amine.
Coupling with L-Alanine: Finally, the N-[4-(Dioctadecylcarbamoyl)benzoyl]amine is coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biomolecule modifier, enhancing the stability and functionality of proteins and peptides.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine involves its interaction with biological membranes and proteins. The dioctadecylcarbamoyl groups facilitate insertion into lipid bilayers, altering membrane fluidity and permeability. Additionally, the benzoyl and L-alanine moieties can interact with specific protein targets, modulating their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-phenylalanine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-valine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-lysine
Uniqueness
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is unique due to its specific combination of dioctadecylcarbamoyl groups and L-alanine, which confer distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and biomolecule modification, where both hydrophilic and hydrophobic interactions are crucial.
Eigenschaften
CAS-Nummer |
183960-46-5 |
|---|---|
Molekularformel |
C47H84N2O4 |
Molekulargewicht |
741.2 g/mol |
IUPAC-Name |
(2S)-2-[[4-(dioctadecylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H84N2O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-49(46(51)44-38-36-43(37-39-44)45(50)48-42(3)47(52)53)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-39,42H,4-35,40-41H2,1-3H3,(H,48,50)(H,52,53)/t42-/m0/s1 |
InChI-Schlüssel |
LHRQEAIHXVOBBL-WBCKFURZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

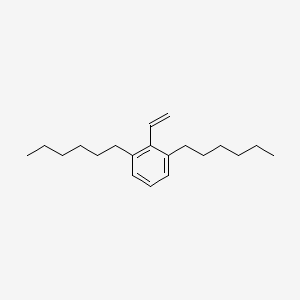

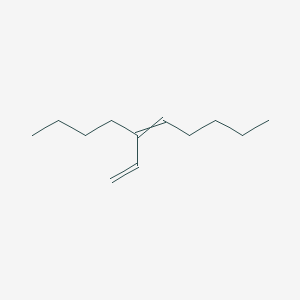
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
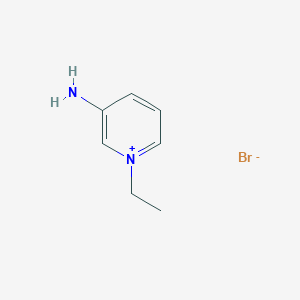

![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
